N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Additionally, in the structure of N,N'-bis(substituted)oxamide compounds, the chlorohydroxyphenyl ring plane subtends an angle to the plane of the oxalamide unit, inclined to the hydroxypropyl substituent. Classical O—H⋯O and N—H⋯O hydrogen bonds give rise to a three-dimensional supramolecular structure (Wang et al., 2016).
Chemical Reactions and Catalysis
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This catalytic system is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields (De et al., 2017).
Material Science and Polymer Applications
Bacterially synthesized poly(hydroxyalkanoate)s (PHAs) suffer from a low crystallization rate which is enhanced by using tailor-made oxalamide compounds as nucleators. The influence of nucleator configurations on the crystallization behavior of the PHAs was investigated, showing that oxalamide compounds with ringy terminal structures, especially the phenyl group, show higher nucleation efficiency and better compatibility in the PHAs matrix (Xu et al., 2017).
Corrosion Inhibition
Research has explored the impact of corrosion inhibition of some synthetic acrylamide derivatives on copper in nitric acid solution, using chemical and electrochemical methods. It was concluded that these compounds were effective corrosion inhibitors for copper, indicating a potential application for N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide derivatives in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)17(27,13-7-2-1-3-8-13)11-23-15(25)16(26)24-14-9-5-4-6-12(14)10-22/h1-9,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHLPBIWGMHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.